5-Chloro-2-(trifluoromethyl)nicotinic acid
Overview
Description
5-Chloro-2-(trifluoromethyl)nicotinic acid is an organic compound with the chemical formula C7H3ClF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinic acid typically involves a multi-step chemical process. One common method starts with the reaction of 2-cyanopyridine with phosphorus pentachloride to produce 2-chloropyridine. This intermediate is then reacted with copper(I) iodide and trifluoromethyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Often use palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system and inflammatory diseases.
Agrochemicals: The compound is a key intermediate in the production of herbicides and pesticides.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinic acid depends on its application. In pharmaceuticals, it may act by modulating specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
- 3-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
- 5-Chloro-2-nitrobenzotrifluoride
Uniqueness
5-Chloro-2-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUZBSMIIDEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694245 | |
Record name | 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823222-02-2 | |
Record name | 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.